molecular formula C8H6BrClO2 B8185376 2-Bromo-4'-chloro-2'-hydroxyacetophenone

2-Bromo-4'-chloro-2'-hydroxyacetophenone

Cat. No.: B8185376
M. Wt: 249.49 g/mol
InChI Key: CDJICFQSPQUYKM-UHFFFAOYSA-N
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Description

2-Bromo-4'-chloro-2'-hydroxyacetophenone is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • It is used for oxygenating substituted 2'-hydroxyacetophenone 4-bromophenylhydrazones, as demonstrated in a study by Nishinaga, Yamazaki, and Matsuura (1984) (Nishinaga, Yamazaki, & Matsuura, 1984).

  • The compound serves as a selective extracting and mobile-carrier agent for copper(II) ions, according to research by Fathi, Parinejad, and Yaftian (2008) (Fathi, Parinejad, & Yaftian, 2008).

  • It is utilized in the production of 2-trichloromethylchromones and 4-hydroxycoumarins, as shown in a study by Sosnovskikh, Kutsenko, and Ovsyannikov (2000) (Sosnovskikh, Kutsenko, & Ovsyannikov, 2000).

  • The chemical is used in the synthesis of 2-amino-3-benzyl 1,4-naphthoquinone derivatives, as indicated in research by Hunter et al. (2017) (Hunter et al., 2017).

  • It is a chemical compound with a reactive bromine atom, useful in various scientific research applications, as described by Bevan and Ellis (1983) (Bevan & Ellis, 1983).

  • The reagent is used in preparing carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography, as per Ingalls et al. (1984) (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

  • Its pyrolysis in the gas phase produces phenol, ketene, phenyl acetate, and benzofuran, according to Monascal et al. (2017) (Monascal et al., 2017).

  • It can be used as a green alternative for synthesizing 2-hydroxy-acetophenone derivatives, as suggested by Gao Wen-ta (2014) (Gao Wen-ta, 2014).

Properties

IUPAC Name

2-bromo-1-(4-chloro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJICFQSPQUYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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